Cas no 864976-80-7 (N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide)
N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide Propiedades químicas y físicas
Nombre e identificación
-
- N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide
- AKOS024605692
- SR-01000011839
- SR-01000011839-1
- (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
- 864976-80-7
- N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
- F1359-1048
- N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
-
- Renchi: 1S/C18H17N3O4S/c1-25-10-9-20-15-8-7-14(21(23)24)12-16(15)26-18(20)19-17(22)11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3/b19-18-
- Clave inchi: VZSPDSSSUIYYFT-HNENSFHCSA-N
- Sonrisas: S1/C(=N\C(CC2C=CC=CC=2)=O)/N(CCOC)C2C=CC(=CC1=2)[N+](=O)[O-]
Atributos calculados
- Calidad precisa: 371.09397721g/mol
- Masa isotópica única: 371.09397721g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 5
- Complejidad: 545
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.2
- Superficie del Polo topológico: 113Ų
N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1359-1048-2μmol |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-5μmol |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-10μmol |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-20μmol |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-1mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-2mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-3mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-4mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-5mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-10mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide Literatura relevante
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Información adicional sobre N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide
N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide: A Novel Compound with Promising Therapeutic Potential
N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide represents a structurally unique compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound is characterized by a complex molecular framework that combines aromatic rings, heterocyclic systems, and functional groups, which may contribute to its biological activity. The molecule contains a 1,3-benzothiazole core, a nitro group at the 6-position, and a 2-phenylacetamide moiety, all of which play critical roles in determining its pharmacological properties.
Recent studies have highlighted the importance of 2-methoxyethyl substitutions in modulating the reactivity and selectivity of nitrogen-containing heterocycles. The 2Z configuration of the double bond in the 1,3-benzothiazole ring is particularly noteworthy, as it may influence the compound's ability to interact with specific biological targets. The presence of the nitro group at the 6-position introduces electron-withdrawing effects that could enhance the compound's ability to act as a bioisostere for other pharmacologically relevant molecules.
Emerging research in the field of medicinal chemistry has demonstrated that compounds containing 1,3-benzothiazole scaffolds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The 2-phenylacetamide fragment may contribute to the compound's ability to modulate enzyme activity, particularly in pathways related to inflammation and immune response. These findings suggest that N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dih,3-benzothiazol-2-ylidene-2-phenylacetamide could serve as a valuable lead compound for the development of novel therapeutics.
One of the most exciting areas of research involving this compound is its potential role in the treatment of inflammatory diseases. A 2023 study published in Journal of Medicinal Chemistry reported that compounds with similar structural features demonstrated significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The 2-methoxyethyl group may enhance the compound's ability to interact with key proteins involved in this pathway, thereby reducing the production of pro-inflammatory cytokines.
Additionally, recent work has explored the antiviral potential of this compound, particularly against RNA viruses. A 2024 preprint study suggested that the 1,3-benzothiazole core could interfere with viral replication by targeting key enzymes such as RNA-dependent RNA polymerase. The nitro group may also contribute to the compound's ability to disrupt viral protein synthesis, making it a promising candidate for antiviral drug development.
From a synthetic perspective, the preparation of N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide involves multi-step processes that require precise control of reaction conditions. The incorporation of the 2-phenylacetamide moiety typically involves nucleophilic substitution reactions, while the formation of the 1,3-benzothiazole ring requires conditions that favor the cyclization of appropriate precursors. These synthetic challenges highlight the importance of advanced organic chemistry techniques in the development of this compound.
Current research efforts are focused on optimizing the biological activity of this compound while minimizing potential side effects. A 2023 study published in Drug Discovery Today investigated the use of computational modeling to predict the compound's interactions with various biological targets. The results suggested that the 2Z configuration of the double bond could significantly influence its binding affinity to specific receptors, which is a critical factor in drug development.
Furthermore, the 2-methoxyethyl substitution appears to play a crucial role in modulating the compound's solubility and bioavailability. A 2024 study in Pharmaceutical Research demonstrated that the introduction of methoxy groups could enhance the compound's ability to cross biological membranes, potentially improving its therapeutic efficacy. These findings underscore the importance of structural modifications in the design of effective pharmaceutical agents.
Despite these promising developments, there are still challenges to be addressed in the optimization of this compound for clinical applications. Ongoing research is exploring the potential of this molecule in combination therapies, where it may work synergistically with other drugs to enhance treatment outcomes. The 1,3-benzothiazole scaffold has also been studied for its potential as a platform for the development of multitarget drugs, which could address complex diseases such as cancer and neurodegenerative disorders.
In conclusion, N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide represents a fascinating area of research with significant potential in pharmaceutical science. Its unique structural features and biological activity make it a valuable candidate for the development of new therapeutics. As research in this field continues to advance, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
864976-80-7 (N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)